ethyl 1-[(4-chlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-3-carboxylate
Description
Ethyl 1-[(4-chlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-3-carboxylate is a heterocyclic compound featuring a fused triazolo-thiazole core, a furan substituent, and a piperidine-3-carboxylate moiety.
Properties
IUPAC Name |
ethyl 1-[(4-chlorophenyl)-[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]methyl]piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O4S/c1-2-31-22(30)15-5-3-11-27(13-15)18(14-7-9-16(24)10-8-14)19-21(29)28-23(33-19)25-20(26-28)17-6-4-12-32-17/h4,6-10,12,15,18,29H,2-3,5,11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRHSOYDBPWNNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(C2=CC=C(C=C2)Cl)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[(4-chlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-3-carboxylate typically involves multi-step organic synthesisCommon reagents used in these steps include hydrazonoyl halides, arylidenemalononitrile, and various catalysts and solvents .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(4-chlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while nucleophilic substitution of the chlorophenyl group could introduce various functional groups .
Scientific Research Applications
Synthetic Pathways
The synthesis of ethyl 1-[(4-chlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-3-carboxylate involves multiple steps that integrate various chemical reactions. The compound is primarily derived from triazole and thiazole derivatives, which are known for their broad range of biological activities.
Key Synthetic Strategies
- Triazole Formation : The initial step often involves the synthesis of 1,2,4-triazole derivatives through cyclization reactions involving hydrazines and carbonyl compounds. For instance, the reaction of 4-amino-5-mercapto-1,2,4-triazoles with α-bromoacetophenone has been documented to yield various triazolo-thiadiazine derivatives with high efficiency .
- Thiazole Integration : Following the formation of triazole moieties, thiazole rings can be introduced through condensation reactions with thioketones or thioesters. This step is crucial for enhancing the biological activity of the resultant compounds.
- Final Esterification : The final product is obtained through esterification processes involving piperidine derivatives and ethyl chloroacetate. This step not only completes the molecular structure but also optimizes its solubility and bioavailability.
Biological Activities
This compound has been investigated for various pharmacological properties:
Anticancer Activity
Research indicates that compounds containing triazole and thiazole rings demonstrate significant anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. Studies have shown that similar derivatives can act as effective agents against various cancer cell lines .
Antimicrobial Properties
The compound exhibits notable antimicrobial activity against a range of pathogens. Its mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes required for bacterial survival .
Anti-inflammatory Effects
Compounds with similar structures have been reported to possess anti-inflammatory properties by modulating inflammatory pathways and reducing cytokine production in vitro and in vivo models .
Enzyme Inhibition
This compound has shown potential as an inhibitor of various enzymes linked to metabolic disorders and cancer progression. This includes inhibition of carbonic anhydrase and cholinesterase activities .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited significant cytotoxicity against human breast cancer cells (MCF7). The compound was found to induce apoptosis via the mitochondrial pathway and showed a dose-dependent response .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that these compounds displayed potent antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Case Study 3: Anti-inflammatory Applications
Research on anti-inflammatory effects revealed that compounds similar to this compound significantly reduced inflammation markers in animal models of arthritis. These findings suggest potential therapeutic applications in chronic inflammatory diseases .
Mechanism of Action
The mechanism of action of ethyl 1-[(4-chlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context and the functional groups present in the compound .
Comparison with Similar Compounds
Structural Analogs
The target compound shares structural motifs with several derivatives reported in the literature:
Key Observations :
Computational Similarity Analysis
Computational studies using Tanimoto and Dice coefficients (based on MACCS and Morgan fingerprints) reveal structural similarities between the target compound and known bioactive analogs:
Limitations :
- Scaffold Diversity: Minor variations in heterocycle connectivity (e.g., triazolo-thiazole vs. triazolo-pyrimidine) reduce direct bioactivity correlations .
- Substituent Effects : The 6-hydroxy group in the target compound may confer unique hydrogen-bonding interactions absent in methoxy- or ethyl-substituted analogs .
Bioactivity and Mode of Action
While direct data for the target compound are unavailable, bioactivity clustering of structurally related compounds provides insights:
- Anticancer Potential: Thiazolo-triazole derivatives inhibit kinases (e.g., BRD4) by disrupting protein-protein interactions .
- Antimicrobial Activity : Piperazine-containing analogs exhibit broad-spectrum effects against Gram-positive bacteria .
- Metabolic Stability : The ethyl carboxylate group in the target compound may enhance metabolic stability compared to methyl esters in analogs like AZD5153 .
Challenges in Comparative Analysis
Structural Complexity: Minor modifications (e.g., substitution of furan with pyridine) drastically alter bioactivity, complicating extrapolation .
Data Gaps: Limited experimental data for the target compound necessitate reliance on computational models (QSAR, molecular docking) .
triazolopyridazine derivatives .
Biological Activity
Ethyl 1-[(4-chlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, focusing on its anticancer, antimicrobial, and anti-inflammatory effects based on diverse research findings.
Chemical Structure and Properties
The compound features a piperidine backbone substituted with a triazole-thiazole moiety and a furan ring. The presence of the 4-chlorophenyl group is significant in modulating its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of triazole-thiazole compounds exhibit promising anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors.
- Case Studies :
- In vitro studies demonstrated that similar triazole derivatives showed cytotoxicity against several cancer cell lines, including HCT-116 (colon carcinoma) and MCF-7 (breast cancer) with IC50 values ranging from 6.2 μM to 43.4 μM .
- A related study found that compounds with similar structural features were effective against lung cancer cells (A549) with IC50 values lower than standard chemotherapeutics .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties:
- In Vitro Studies : Research indicates that triazole-thiazole derivatives possess antibacterial and antifungal activities. For example, compounds with similar scaffolds were shown to inhibit the growth of pathogenic bacteria and fungi effectively .
- Mechanisms : The antimicrobial action is likely due to the disruption of microbial cell membranes or interference with essential metabolic pathways.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored:
- Research Findings : Compounds containing triazole and thiazole rings have been reported to exhibit significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators .
- Case Studies : In experimental models of inflammation, related compounds demonstrated reduced edema and inflammatory markers.
Summary of Biological Activities
Q & A
Q. What are the primary synthetic routes for this compound, and how do reaction conditions influence yield?
The compound can be synthesized via cyclization of intermediates derived from Biginelli reactions (e.g., ethyl acetoacetate, thioureas, and aromatic aldehydes) . For example, one-pot condensation of substituted aldehydes with thioureas and acetoacetate derivatives under acidic conditions yields tetrahydropyrimidine intermediates, which are further cyclized with reagents like 3-amino-5-methylisoxazole to form fused triazolo-thiazole scaffolds . Reaction optimization (e.g., solvent choice, temperature, and catalyst) is critical; polar aprotic solvents like DMF at 80–100°C improve cyclization efficiency .
Q. Which spectroscopic methods are most effective for structural confirmation?
- 1H/13C NMR : Assign signals for the furan (δ 6.3–7.5 ppm for protons), triazolo-thiazole (δ 8.0–9.0 ppm), and piperidine (δ 1.5–3.5 ppm) moieties .
- IR : Confirm hydroxyl (3200–3500 cm⁻¹) and ester carbonyl (1700–1750 cm⁻¹) groups .
- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z ~500–550) .
Q. What safety protocols are recommended for handling this compound?
While specific GHS data are unavailable for this compound, structurally related triazolo-thiadiazines require handling as irritants (H314) with precautions including gloves, goggles, and ventilation . Use neutral pH buffers during purification to avoid decomposition .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide pharmacological optimization?
- Core Modifications : Replace the 4-chlorophenyl group with electron-withdrawing substituents (e.g., nitro) to enhance target binding .
- Piperidine Ester Hydrolysis : Convert the ethyl ester to a carboxylic acid to improve solubility and bioavailability .
- Molecular Docking : Use PDB targets like 14-α-demethylase (3LD6) to predict antifungal activity; adjust substituents to optimize hydrogen bonding with heme cofactors .
Q. What strategies resolve contradictions in synthetic yields between methods?
- Design of Experiments (DoE) : Systematically vary parameters (e.g., catalyst loading, solvent ratio) to identify optimal conditions. For example, flow chemistry reduces side reactions by precise temperature control (40–60°C) and shorter residence times (<30 min) .
- Byproduct Analysis : Use LC-MS to detect intermediates (e.g., uncyclized thioureas) and adjust stoichiometry or reaction time .
Q. How does salt formation impact physicochemical properties?
Form sodium or hydrochloride salts via reaction with NaOH/HCl in ethanol. Salts enhance aqueous solubility (e.g., >2 mg/mL vs. 0.5 mg/mL for free base) and stability under accelerated conditions (40°C/75% RH for 4 weeks) .
Data Contradiction Analysis
Q. Why do cyclization methods yield conflicting results?
reports 70–80% yields using Biginelli intermediates, while achieves 55–65% yields via Z-configuration-selective cyclization. The discrepancy arises from steric hindrance in the triazolo-thiazole formation step. Mitigate this by using bulkier bases (e.g., DBU) to favor kinetic control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
